molecular formula C29H49N5O7 B3026007 Destruxin B2 6 CAS No. 79386-00-8

Destruxin B2 6

Cat. No.: B3026007
CAS No.: 79386-00-8
M. Wt: 579.7 g/mol
InChI Key: BHOYUZRQFBRFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Destruxin B2 6 is a cyclic depsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae. This compound is part of a larger family of destruxins, which are known for their insecticidal properties.

Mechanism of Action

Target of Action

Destruxin B2 6, like other destruxins, primarily targets cellular structures and processes in organisms. The targets are functionally diverse and include cytoskeletal components, cell motility, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport . These targets play crucial roles in maintaining the normal functioning of cells, and their disruption can lead to cell death .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular structures and processes. For instance, it has been observed to damage the cytoskeleton and multiple organelles, disrupt cell adhesion and motility, and ultimately lead to cell death . This suggests that this compound has a multi-targeted approach to cellular structures and life processes .

Biochemical Pathways

Based on the known targets of destruxins, it can be inferred that the compound likely affects multiple pathways related to protein synthesis, cell motility, and metabolic processes . The disruption of these pathways can have downstream effects, leading to cell death .

Result of Action

The primary result of this compound’s action is cell death . This is achieved through its interaction with multiple cellular targets, leading to the disruption of essential cellular structures and processes . For example, it has been observed to damage the cytoskeleton and multiple organelles, disrupt cell adhesion and motility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of destruxins by the entomopathogenic fungus Metarhizium anisopliae varies between cultures of different ages and plant hosts This suggests that the environment in which the fungus is grown can impact the production and, potentially, the action of this compound

Biochemical Analysis

Biochemical Properties

Destruxin B2 6, like other destruxins, plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to certain heat shock proteins in cells . The nature of these interactions often involves the inhibition or activation of the target molecules, thereby influencing their function.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been reported to suppress hepatocellular carcinoma cell growth and induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level with biomolecules, leading to changes in gene expression and enzyme activity. For instance, it has been found to bind to certain heat shock proteins, potentially influencing their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of destruxin B2 6 involves several key steps, including macrolactonization and solid-phase peptide synthesis. One common method employs Shiina’s macrolactonization as a key reaction. This process involves the formation of a macrolactone ring, which is crucial for the biological activity of the compound . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Metarhizium anisopliae cultures. The production conditions, such as the type of culture medium and the age of the culture, can significantly influence the yield and type of destruxins produced . Optimization of these conditions is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Destruxin B2 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated analogs .

Comparison with Similar Compounds

Destruxin B2 6 is part of a larger family of destruxins, which include destruxin A, destruxin B, and destruxin E. These compounds share a similar cyclic depsipeptide structure but differ in their amino acid composition and biological activities . This compound is unique due to its specific amino acid sequence and its potent biological activities, making it a valuable compound for research and industrial applications.

List of Similar Compounds

  • Destruxin A
  • Destruxin B
  • Destruxin E

This compound stands out among these compounds due to its unique structure and diverse biological activities .

Properties

IUPAC Name

10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOYUZRQFBRFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000439
Record name 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79386-00-8
Record name Destruxin B2 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079386008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Destruxin B2 6
Reactant of Route 2
Destruxin B2 6
Reactant of Route 3
Destruxin B2 6
Reactant of Route 4
Destruxin B2 6
Reactant of Route 5
Destruxin B2 6
Reactant of Route 6
Destruxin B2 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.